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Compound of Interest

Compound Name: 4-(1-Aminoethyl)benzonitrile

Cat. No.: B109050

Introduction: A Versatile Scaffold in Modern
Chemistry

4-(1-Aminoethyl)benzonitrile is a bifunctional organic compound featuring a primary amine
attached to an ethyl group, which is itself connected to a benzonitrile ring at the para-position.
The presence of a chiral center at the a-carbon, a reactive primary amine, and a metabolically
stable nitrile group makes this molecule a highly valuable scaffold in organic synthesis.[1]

The benzonitrile moiety is a well-established pharmacophore found in numerous therapeutic
agents, where the nitrile group can serve as a hydrogen bond acceptor or a bioisostere for a
carbonyl group.[1] This, combined with the synthetically tractable amino group, allows for
extensive exploration of structure-activity relationships (SAR) in drug discovery programs. The
compound exists as a racemate and as individual (R) and (S) enantiomers, with the
stereochemistry often playing a critical role in its biological interactions.[2]

Caption: Structure of 4-(1-Aminoethyl)benzonitrile, highlighting the chiral center (*).

Core Physicochemical Properties

The utility of a chemical scaffold is fundamentally governed by its physicochemical properties.
These characteristics influence its reactivity, solubility, and formulation potential. The compound
is most commonly supplied as a hydrochloride salt to improve its stability and aqueous
solubility.[2]
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Property

Value (Free Base)

Value
(Hydrochloride
Salt)

Source(s)

Molecular Formula CoH1oN2 CoH11CIN2 [31141[5]

Molecular Weight 146.19 g/mol 182.65 g/mol [31[5]
White to off-

Appearance - white/beige solid [2][6]
powder

N Insoluble in water
Solubility ) Water soluble [2][6]
(inferred)
Predicted XlogP 0.9 - [4]

Storage

Cool, dry, well-
ventilated, inert

atmosphere

(6718l

Expert Insight: The transition from the free base to the hydrochloride salt is a critical formulation

strategy. The protonation of the primary amine drastically increases polarity and disrupts the

crystal lattice energy, leading to significantly enhanced aqueous solubility, which is a crucial

parameter for many biological and synthetic applications.[2]

CAS Numbers for Key Forms:

Form CAS Number Source(s)
Racemic (Free Base) 86225-78-7 [9][10]
(R)-enantiomer (Free Base) 210488-53-2 [5]
(S)-enantiomer HCI Salt 911372-80-0 [2][8]
(R)-enantiomer HCI Salt 911372-78-6 [3][11]

Racemic HCI Salt

1177316-44-7

[1]
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Spectroscopic Profile and Structural Elucidation

Structural confirmation is paramount in synthesis. The following is a predictive guide to the key
spectroscopic features of 4-(1-Aminoethyl)benzonitrile, based on established principles of
organic spectroscopy.

Expected Spectroscopic Data:

e Infrared (IR) Spectroscopy:

o C=N stretch: A sharp, intense peak around 2220-2230 cm~2. This is a highly characteristic
signal for the nitrile group.

o N-H stretch: A medium intensity, broad signal (or two distinct peaks) in the 3300-3500
cm~* region, characteristic of a primary amine.

o Aromatic C-H stretch: Signals appearing just above 3000 cm~1.

o Aliphatic C-H stretch: Signals appearing just below 3000 cm~1.

o C=C Aromatic Ring Stretch: Peaks in the 1450-1600 cm™1 region.
e 1H NMR Spectroscopy:

o Aromatic Protons (AA'BB' system): Two distinct doublets in the ~7.3-7.8 ppm range,
integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

o Methine Proton (-CH-): A quartet at ~4.2 ppm, split by the three methyl protons.

o Amine Protons (-NHz): A broad singlet that can appear over a wide range and is
exchangeable with D20.

o Methyl Protons (-CHs): A doublet at ~1.5 ppm, split by the single methine proton.
e 13C NMR Spectroscopy:

o Nitrile Carbon (-C=N): A signal around 118-120 ppm.
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o Aromatic Carbons: Four signals in the ~110-150 ppm region. The carbon attached to the
nitrile (ipso-carbon) will be the most deshielded.

o Methine Carbon (-CH-): A signal around 50-60 ppm.

o Methyl Carbon (-CHs): A signal in the aliphatic region, around 20-25 ppm.

e Mass Spectrometry (MS):

o Under Electron lonization (El), the molecular ion peak (M*) would be observed at m/z =
146.

o In electrospray ionization (ESI), the protonated molecule [M+H]* would be prominent at
m/z = 147.09.[4] A common fragmentation pattern involves the loss of the methyl group to
give a fragment at m/z = 131.

Analytical Workflow Protocol

A self-validating system for identity and purity confirmation involves a multi-spectroscopic
approach.
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Caption: A typical workflow for the structural validation of 4-(1-Aminoethyl)benzonitrile.

Synthesis, Reactivity, and Applications
Synthetic Pathway: Reductive Amination

A common and efficient method for synthesizing 4-(1-Aminoethyl)benzonitrile is the reductive
amination of 4-acetylbenzonitrile. This process typically involves the reaction of the ketone with
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an ammonia source to form an intermediate imine, which is then reduced in situ to the desired
primary amine.

Step-by-Step Protocol:

e Imine Formation: 4-acetylbenzonitrile is dissolved in a suitable solvent, often methanol or
ethanol. An ammonia source, such as ammonium acetate or a solution of ammonia in
methanol, is added. The reaction is stirred, sometimes with mild heating, to facilitate the
formation of the imine intermediate. The causality here is that the nucleophilic nitrogen of
ammonia attacks the electrophilic carbonyl carbon, followed by dehydration.

« In Situ Reduction: A reducing agent is added to the reaction mixture. Sodium
cyanoborohydride (NaBHsCN) or sodium triacetoxyborohydride (STAB) are often preferred
because they are mild enough not to reduce the ketone starting material but are effective at
reducing the protonated imine. This selectivity is key to a clean reaction.

o Workup and Isolation: The reaction is quenched, typically with water or a mild acid. The
product is then extracted into an organic solvent.

 Purification: The crude product can be purified by column chromatography or by forming the
hydrochloride salt, which can often be purified by recrystallization.

+ NH:s +[H]

@-Acetylbenzonitrile -H:0 Intermediate Imine} (e.9., NaBHsCN) =Gl-(l-Aminoethyl)benzonitrile)

Click to download full resolution via product page

Caption: Reductive amination pathway for the synthesis of 4-(1-Aminoethyl)benzonitrile.

Applications in Drug Development

This compound serves as a crucial building block for synthesizing more complex molecules.
[12] Its free base form has been specifically investigated as a novel potassium channel opener,
which acts as a bladder-selective compound for the potential treatment of urge urinary
incontinence.[1][9] The primary amine provides a convenient handle for derivatization, allowing
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chemists to append other pharmacophores or modify the molecule's properties to optimize for

potency, selectivity, and pharmacokinetic profiles.[1]

Safety and Handling

As with any research chemical, proper handling is essential. The toxicological properties have

not been fully investigated, and caution is advised.[6]

Hazard Category Precautionary Measures Source(s)
Harmful if swallowed or in
Exposure Routes contact with skin. Causes skin [6][13]
and eye irritation.
Use only under a chemical
] ) fume hood. Ensure eyewash
Engineering Controls [6][13]

stations and safety showers

are nearby.

) ) Wear tight-sealing safety
Personal Protective Equipment

oggles, appropriate protective
(PPE) gogg pprop p

gloves, and lab coat.

[6]

Keep containers tightly closed
Storage in a dry, cool, and well-

ventilated place.

[6]7]

Avoid strong oxidizing agents,
Incompatibilities acids, acid chlorides, and acid

anhydrides.

[6]

Thermal decomposition can
release toxic gases such as
NOx, CO, COz, and hydrogen

cyanide.

Decomposition

[6]

Expert Insight: The potential release of hydrogen cyanide upon decomposition or combustion is

a critical safety concern. All handling procedures should be designed to minimize the risk of fire
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and to ensure adequate ventilation. In case of a fire, use water spray, carbon dioxide, dry
chemical, or alcohol-resistant foam.[6]

Conclusion

4-(1-Aminoethyl)benzonitrile is more than just a catalog chemical; it is a strategically
designed building block offering a confluence of desirable features for medicinal chemistry. Its
chiral nature, reactive amine handle, and stable benzonitrile pharmacophore provide a robust
platform for the synthesis of novel therapeutic agents. A thorough understanding of its
physicochemical properties, spectroscopic signatures, and safe handling procedures, as
outlined in this guide, is essential for any researcher looking to leverage its full potential in the
laboratory.

References
Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Cole-Parmer. [Link]

o Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
e Benzonitrile. Chemister.ru. [Link]

e 4-(1-Aminoethyl)benzonitrile. Jennychem. [Link]

e (S)-4-(1-AMinoethyl)benzonitrile HCI. LookChem. [Link]

o Benzonitrile at BMRB. Biological Magnetic Resonance Bank. [Link]

e 4-(1-aminoethyl)benzonitrile (CO9H10N2). PubChemLite. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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